molecular formula C9H15N3S B13170299 N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B13170299
M. Wt: 197.30 g/mol
InChI Key: LCRJVCUMMSPSEL-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine ( 2059945-01-4) is a high-purity chemical building block designed for advanced research and development applications . This heterocyclic compound, with a molecular formula of C 9 H 15 N 3 S and a molecular weight of 197.30 g/mol, features a fused thiazolopyridine core structure that is partially saturated, contributing to its unique physicochemical profile and stability . Its structure, which incorporates a tertiary amine functionalization with ethyl and methyl groups, makes it a valuable scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of novel ligands with potential activity in neuropharmacology . Researchers utilize this compound primarily as a key intermediate in the exploration of new therapeutic agents. Its promising role as a modulator for specific targets in the central nervous system stems from its ability to interact with various receptor sites, offering a valuable template for developing candidates with optimized selectivity and pharmacokinetic properties . This product is intended for research purposes as a building block, advanced intermediate, or for library synthesis. It is supplied for laboratory research and further manufacturing use only. Under no circumstances is it intended for direct human use, animal use, or personal utilization .

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

N-ethyl-N-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C9H15N3S/c1-3-12(2)9-11-7-4-5-10-6-8(7)13-9/h10H,3-6H2,1-2H3

InChI Key

LCRJVCUMMSPSEL-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC2=C(S1)CNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl halides can yield various thiazole derivatives .

Mechanism of Action

The mechanism of action of N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor ligand, or modulator of various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-Dimethyl Analogs

  • Compound : N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
    • Key Differences : Replaces ethyl and methyl groups with two methyl groups.
    • Implications : Reduced steric bulk compared to the ethyl-methyl variant may enhance solubility or binding flexibility in biological systems. The hydrochloride salt form (CAS 720720-96-7) is commercially available, indicating stability for pharmaceutical applications .

Tert-Butyldimethylsilyloxy Derivatives

  • Compound : 6-[(Tert-butyldimethylsilyl)oxy]methyl]-2-chloro-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one
    • Key Differences : Incorporates a bulky silyl ether and a chloro substituent.
    • Implications : The tert-butyldimethylsilyl group enhances lipophilicity, which may improve blood-brain barrier penetration. Synthesis yields (~36%) and regioselectivity challenges (1:4 mixture of regioisomers) highlight the complexity of modifying the thiazolo-pyridine core .

Core Heterocycle Modifications

Oxazolo-pyridine Analogs

  • Compound: 4H,5H,6H,7H-[1,3]oxazolo[5,4-c]pyridin-2-amine Key Differences: Replaces sulfur in the thiazole ring with oxygen.

Brominated Thiazolo-pyridines

  • Compound : 4-Bromothiazolo[5,4-c]pyridin-2-amine
    • Key Differences : Bromine atom at the 4-position of the pyridine ring.
    • Implications : Bromination introduces a heavy atom, which can facilitate crystallographic studies (e.g., SHELX refinement) and serve as a synthetic handle for further functionalization .

Functional Group Additions

Carboxylic Acid Derivatives

  • Compound : 5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
    • Key Differences : Carboxylic acid group replaces the amine.
    • Implications : The ionic hydrochloride salt improves aqueous solubility, making it suitable for formulation in biological assays .

Carbamate Derivatives

  • Compound : Ethyl N-(4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate
    • Key Differences : Carbamate group at the 2-position.
    • Implications : The carbamate moiety may enhance metabolic stability compared to the parent amine .

Biological Activity

N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine (CAS Number: 2059945-01-4) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anticonvulsant activities, along with structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₅N₃S
  • Molecular Weight : 197.30 g/mol
  • Chemical Structure : The compound features a thiazole ring fused with a pyridine moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. While specific data on this compound is limited, related compounds exhibit notable activity against various pathogens:

Pathogen MIC (mg/mL) MBC (mg/mL)
E. coli0.170.23
B. cereus0.230.47
S. Typhimurium0.230.47

The presence of specific substituents on the thiazole ring has been shown to enhance antimicrobial efficacy significantly. For instance, compounds with phenolic groups or specific alkyl chains demonstrate improved activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiazole derivatives are also being explored for their anticancer properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:

Compound IC₅₀ (µg/mL) Cell Line Tested
Compound A1.61Anti-Bcl-2 Jurkat
Compound B1.98Anti-A431

The structure-activity relationship indicates that modifications at the phenyl ring and thiazole moiety significantly affect cytotoxic activity . The presence of electron-donating groups enhances interaction with target proteins involved in cell survival pathways.

Anticonvulsant Activity

Thiazole derivatives have been noted for their anticonvulsant effects in various studies:

  • Compound Analysis : A related thiazole compound displayed significant anticonvulsant properties by eliminating tonic extensor phases in animal models.

The SAR analysis suggests that substituents on the thiazole ring can modulate the activity; for instance, the introduction of specific alkyl or aryl groups can enhance efficacy against seizure models .

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study synthesized various thiazole derivatives and evaluated their antimicrobial activities against a panel of pathogens.
    • Results indicated that compounds with specific substitutions yielded MIC values as low as 0.17 mg/mL against E. coli .
  • Anticancer Research :
    • A series of thiazole-pyridine hybrids were tested against cancer cell lines.
    • The most active compounds demonstrated IC₅₀ values lower than traditional chemotherapeutics like doxorubicin .
  • Anticonvulsant Evaluation :
    • Thiazole derivatives were assessed in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ).
    • Compounds exhibiting significant activity were further analyzed for their pharmacokinetic profiles .

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